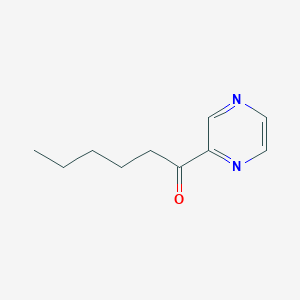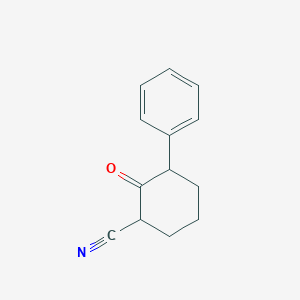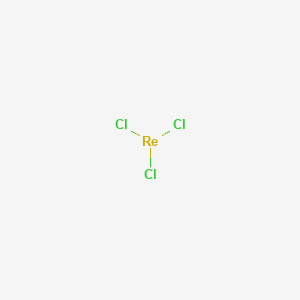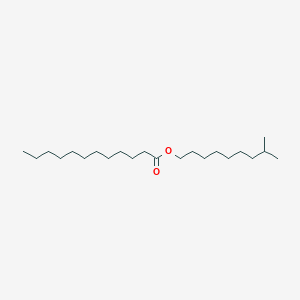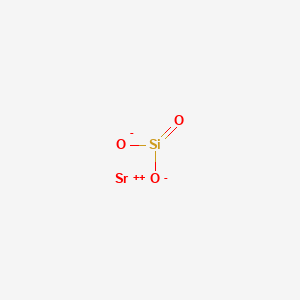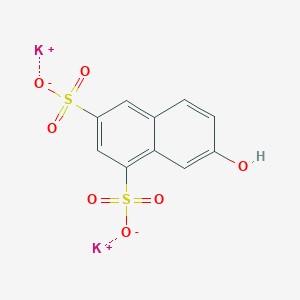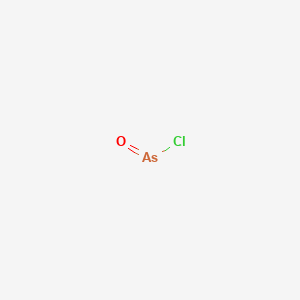
(R)-2-(4-Chlorophenyl)pyrrolidine
説明
“®-2-(4-Chlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12ClN . It is a compound that has been studied for various applications in the field of chemistry and pharmacology .
Synthesis Analysis
The synthesis of “®-2-(4-Chlorophenyl)pyrrolidine” has been discussed in several papers. For instance, a paper by Yuhei Shigeno et al. discusses the scale-up synthesis of related compounds . Another paper by Kamble et al. discusses the use of heterogeneous catalysts in the synthesis of pyrano[2,3-c]pyrazole derivatives . A third paper discusses the synthesis of piperidone derivatives and their biological properties .Molecular Structure Analysis
The molecular structure of “®-2-(4-Chlorophenyl)pyrrolidine” has been analyzed in several studies. The compound has a molecular weight of 181.66 g/mol . Its InChI code is 1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 . The compound’s structure has been depicted in 2D and 3D conformers .Chemical Reactions Analysis
The chemical reactions involving “®-2-(4-Chlorophenyl)pyrrolidine” are not well-documented in the literature. More research is needed to understand the chemical reactions involving this compound .Physical And Chemical Properties Analysis
“®-2-(4-Chlorophenyl)pyrrolidine” has a molecular weight of 181.66 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 1 . The exact mass of the compound is 181.0658271 g/mol . The compound is stored at a temperature of 2-8°C in an inert atmosphere .科学的研究の応用
L-type Calcium Channel Blocker : A derivative, 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, was studied for its stereoselective behavior as an L-type calcium channel blocker, binding to the diltiazem site. The two enantiomers showed significant differences in their functional, electrophysiological, and binding properties, highlighting its potential in cardiovascular research (Carosati et al., 2009).
Stereospecific Synthesis for Medical Applications : The stereospecific synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA was achieved via (R)- and (S)-3-(4-chlorophenyl)pyrrolidines, indicating its use in creating specific drug enantiomers (Yoshifuji & Kaname, 1995).
Potential Antithrombin Activity : Enantiomerically pure pyrrolidine derivatives, including those with a (4-chlorophenyl) group, were synthesized and studied for their potential as thrombin inhibitors through molecular docking studies (Ayan et al., 2013).
Structural Studies : The molecular structure of (1R*,3′S*,4′R*)-4′-(4-Chlorophenyl)-3′-[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]-1′-methylspiro[acenaphthylene-1,2′-pyrrolidin]-2-one was characterized, demonstrating the complexity and diversity of chemical structures involving (4-chlorophenyl)pyrrolidine (Vennila et al., 2011).
Pyrrolidines in Medicine and Industry : Pyrrolidines, including those with 4-chlorophenyl groups, have significant biological effects and are used in medicine and industry, such as in dyes or agrochemical substances. Their synthesis and chemical properties are of great interest (Żmigrodzka et al., 2022).
Synthesis of Arylsulfonylpyrrolidines : Acid-catalyzed reactions of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols lead to the formation of new 1-(arylsulfonyl)pyrrolidines, showcasing a method for synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
Pharmaceutical Formulations : Studies have been conducted on pharmaceutical formulations involving compounds like (R)-2-(4-Chlorophenyl)pyrrolidine to increase in vivo exposure of poorly water-soluble compounds, which is crucial for early toxicology and clinical studies (Burton et al., 2012).
Investigation of Racemic Mixtures : The study of racemic mixtures involving compounds such as (R)-2-(4-Chlorophenyl)pyrrolidine can reveal insights into the behavior of pharmaceuticals in biological systems (Janssen & Niemegeers, 1961).
Safety And Hazards
“®-2-(4-Chlorophenyl)pyrrolidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
(2R)-2-(4-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHHGGKKRPPWSU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427566 | |
| Record name | (2R)-2-(4-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-Chlorophenyl)pyrrolidine | |
CAS RN |
1217831-54-3 | |
| Record name | (2R)-2-(4-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



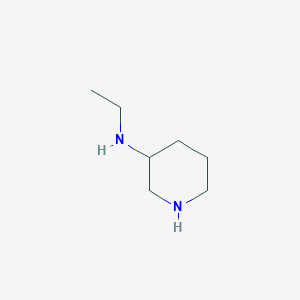
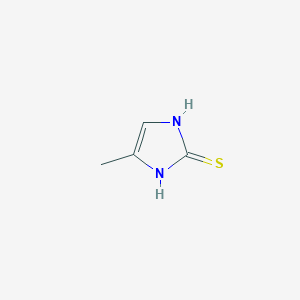
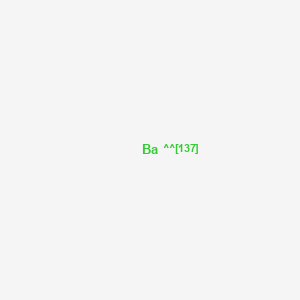
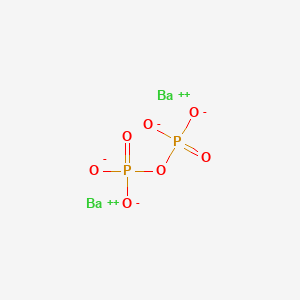
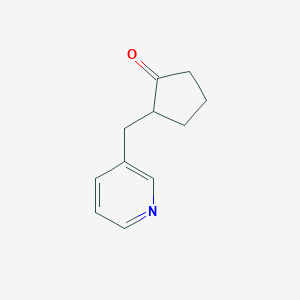
![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)
